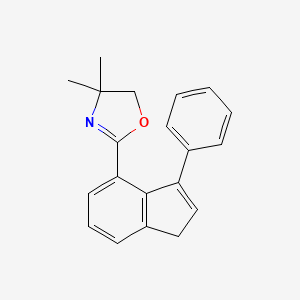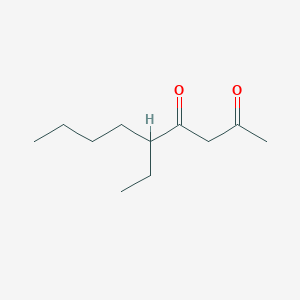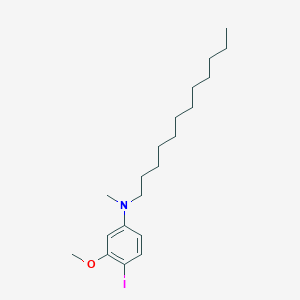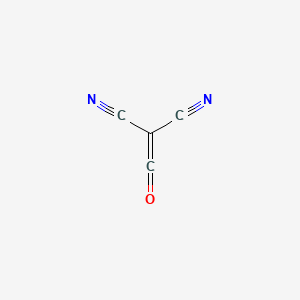
2-Triethoxysilylfuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Triethoxysilylfuran is an organosilicon compound with the molecular formula C₁₀H₁₈O₄Si. It is a derivative of furan, a heterocyclic organic compound, and contains a triethoxysilyl functional group.
準備方法
2-Triethoxysilylfuran can be synthesized through several methods. One common synthetic route involves the reaction of furan with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions and can be catalyzed by transition metals such as palladium or rhodium . The general reaction scheme is as follows:
Furan+TriethoxysilaneCatalystthis compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
2-Triethoxysilylfuran undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis and condensation, and electrophiles such as halogens or nitro groups for substitution reactions .
科学的研究の応用
2-Triethoxysilylfuran has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biomedical Research: Its derivatives are explored for their potential antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
Environmental Science: It is used in the development of sensors and probes for detecting environmental pollutants.
作用機序
The mechanism of action of 2-Triethoxysilylfuran involves its ability to form strong covalent bonds with other molecules through its triethoxysilyl group. This allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of stable, three-dimensional networks. The furan ring can also interact with various biological targets, potentially disrupting microbial cell membranes and inhibiting their growth .
類似化合物との比較
2-Triethoxysilylfuran can be compared with other similar compounds such as:
2-Triethoxysilylthiophene: Similar to this compound but contains a thiophene ring instead of a furan ring. It has different electronic properties and reactivity.
2-Triethoxysilylbenzene: Contains a benzene ring, leading to different chemical behavior and applications in materials science.
2-Triethoxysilylpyrrole:
The uniqueness of this compound lies in its combination of the furan ring and the triethoxysilyl group, which imparts specific chemical properties and reactivity that are valuable in various scientific and industrial applications .
特性
CAS番号 |
55811-52-4 |
|---|---|
分子式 |
C10H18O4Si |
分子量 |
230.33 g/mol |
IUPAC名 |
triethoxy(furan-2-yl)silane |
InChI |
InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11-10/h7-9H,4-6H2,1-3H3 |
InChIキー |
PAJAJFGTKMNHGJ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CC=CO1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)

![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14166900.png)
![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)




![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166935.png)

